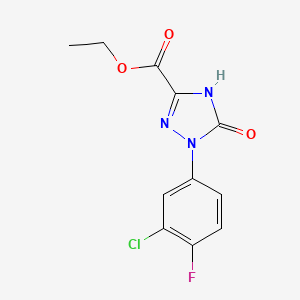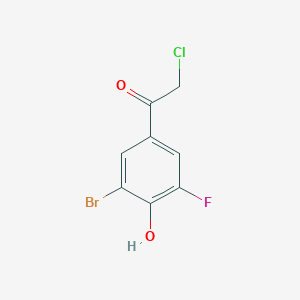
3'-Bromo-5'-fluoro-4'-hydroxyphenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride is an organic compound that belongs to the class of halogenated phenacyl chlorides This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. One common method is the bromination of 5’-fluoro-4’-hydroxyphenacyl chloride using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
Industrial production of 3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of 3’-Bromo-5’-fluoro-4’-hydroxybenzophenone.
Reduction: Formation of 3’-Bromo-5’-fluoro-4’-hydroxyphenethyl alcohol.
Applications De Recherche Scientifique
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’-Bromo-4’-hydroxyphenacyl chloride
- 5’-Fluoro-4’-hydroxyphenacyl chloride
- 3’-Chloro-5’-fluoro-4’-hydroxyphenacyl chloride
Uniqueness
3’-Bromo-5’-fluoro-4’-hydroxyphenacyl chloride is unique due to the combination of bromine and fluorine atoms, which can impart distinct electronic and steric effects. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H5BrClFO2 |
|---|---|
Poids moléculaire |
267.48 g/mol |
Nom IUPAC |
1-(3-bromo-5-fluoro-4-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-4(7(12)3-10)2-6(11)8(5)13/h1-2,13H,3H2 |
Clé InChI |
FEFKGMPJFWZWPD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)O)Br)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


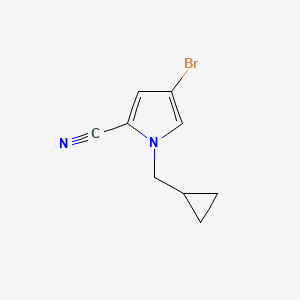
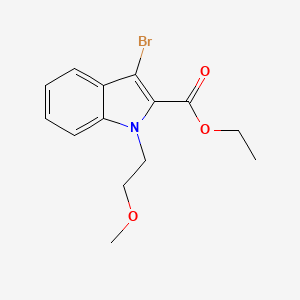
![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)
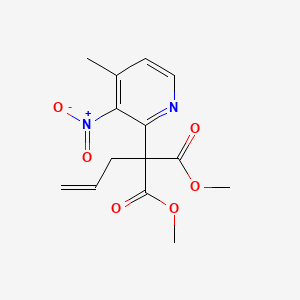

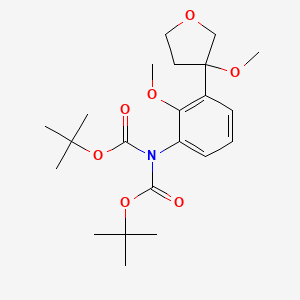
![3-[4-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13718943.png)
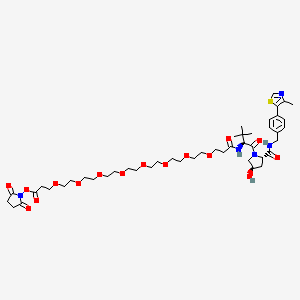
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13718951.png)
